22-Hydroxy Mifepristone

Description

Overview of Mifepristone (B1683876) and its Major Metabolites

Upon oral administration, Mifepristone is rapidly absorbed and undergoes extensive metabolism, primarily in the liver by the cytochrome P450 enzyme CYP3A4. fda.govnih.govnih.gov This metabolic process involves two main pathways: N-demethylation and terminal hydroxylation of the 17-propynyl chain. fda.gov These processes lead to the formation of several key metabolites.

The three major metabolites identified in humans are:

N-monodemethylated metabolite (RU 42633 or Metapristone): This is the most prevalent metabolite found in plasma. wikipedia.orgfda.gov

N-didemethylated metabolite (RU 42848): This results from the removal of both methyl groups from the 4-dimethylaminophenyl group. fda.govresearchgate.net

Hydroxylated metabolite (22-Hydroxy Mifepristone or RU 42698): This metabolite is formed through the terminal hydroxylation of the 17-propynyl chain. fda.govresearchgate.net

These metabolites are not simply inactive byproducts. Research has shown that the monodemethylated, didemethylated, and hydroxylated metabolites all maintain a significant affinity for human progesterone (B1679170) and glucocorticoid receptors. nih.govnih.gov Their serum concentrations are also found to be in a similar range to that of the parent drug, Mifepristone. nih.govnih.gov This suggests that the collective pool of Mifepristone and its active metabolites is responsible for the compound's biological effects. nih.govnih.gov

Table 1: Major Metabolites of Mifepristone

| Metabolite Name | Developmental Code | Metabolic Pathway |

| N-monodemethylated Mifepristone | RU 42633 (Metapristone) | N-demethylation |

| N-didemethylated Mifepristone | RU 42848 | N-demethylation |

| 22-Hydroxy Mifepristone | RU 42698 | Terminal hydroxylation |

Research Significance of 22-Hydroxy Mifepristone as a Biological Metabolite

The study of 22-Hydroxy Mifepristone is significant for several reasons. As an active metabolite, understanding its specific pharmacological properties is essential for a complete picture of Mifepristone's mechanism of action.

Detailed research findings have highlighted the following:

Receptor Binding: 22-Hydroxy Mifepristone demonstrates a notable affinity for the human glucocorticoid receptor, with a relative binding affinity reported to be 48%. medchemexpress.commedchemexpress.com

Pharmacokinetics: Pharmacokinetic studies in mice have shown that after administration of Mifepristone, 22-Hydroxy Mifepristone is detected in the serum. nih.gov Following a 1 mg/kg injection of Mifepristone, the peak concentrations of 22-Hydroxy Mifepristone were observed at 4 hours, reaching levels similar to or exceeding those of the parent compound at certain time points. nih.gov

Chemical Properties for Research: A unique characteristic of 22-Hydroxy Mifepristone is the presence of an alkyne group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC). This chemical property makes it a valuable tool in chemical biology research. medchemexpress.commedchemexpress.com Additionally, a deuterium-labeled version, 22-Hydroxy Mifepristone-d6, has been synthesized for use as a stable isotope tracer in pharmacokinetic studies. medchemexpress.com

Table 2: Research Data on 22-Hydroxy Mifepristone

| Parameter | Finding |

| Relative Binding Affinity (Human Glucocorticoid Receptor) | 48% medchemexpress.commedchemexpress.com |

| Peak Serum Concentration (in mice, after 1 mg/kg MF injection) | 0.014–0.037 μM at 4 hours nih.gov |

| Peak Serum Concentration (in mice, after 10 mg/kg MF injection) | 0.084–0.28 μM at 4 hours nih.gov |

| Effect on KK-1 Ovarian Cancer Cell Proliferation | No significant effect observed nih.gov |

| Effect on BLTK-1 Leydig Tumor Cell Proliferation | No significant effect observed mdpi.com |

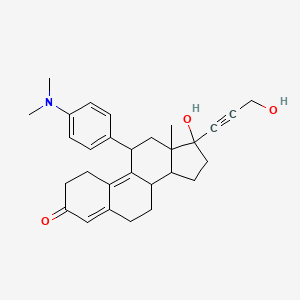

Structure

3D Structure

Properties

IUPAC Name |

11-[4-(dimethylamino)phenyl]-17-hydroxy-17-(3-hydroxyprop-1-ynyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H35NO3/c1-28-18-25(19-5-8-21(9-6-19)30(2)3)27-23-12-10-22(32)17-20(23)7-11-24(27)26(28)13-15-29(28,33)14-4-16-31/h5-6,8-9,17,24-26,31,33H,7,10-13,15-16,18H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULLTWLWXPJPTQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(C#CCO)O)C5=CC=C(C=C5)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H35NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Derivatives of 22 Hydroxy Mifepristone

Synthetic Pathways of 22-Hydroxy Mifepristone (B1683876)

The generation of 22-Hydroxy Mifepristone is predominantly achieved through biological transformation rather than direct chemical synthesis from precursor molecules.

The defining structural feature of 22-Hydroxy Mifepristone is the hydroxyl group on the terminal carbon of the 17-propynyl chain. fda.govnih.gov While direct chemical synthesis to achieve this specific hydroxylation is complex and not widely documented, related directed hydroxylation reactions on the mifepristone steroid skeleton have been explored. For instance, research has shown that selenium dioxide oxidation can selectively introduce a hydroxyl group at the 6α and 6β positions of the mifepristone structure. researchgate.net This demonstrates that targeted oxidation of the steroid core is feasible, although the primary route to obtaining 22-Hydroxy Mifepristone remains biotransformation.

The principal pathway for the formation of 22-Hydroxy Mifepristone is through the oxidative metabolism of its parent compound, Mifepristone, within the liver. fda.govhpra.ie This biotransformation is a key metabolic process.

Enzymatic Action : In vitro studies using human liver microsomes have identified the cytochrome P450 3A4 (CYP3A4) isoenzyme as being primarily responsible for the metabolism of Mifepristone. fda.govtga.gov.auhres.ca

Metabolic Pathway : Terminal hydroxylation of the 17-propynyl chain is one of the primary metabolic pathways, leading directly to the formation of 22-Hydroxy Mifepristone (RU 42698). fda.govnih.gov This occurs alongside other metabolic processes such as N-demethylation, which produces metabolites like N-monodemethylated mifepristone (RU 42 633) and didemethylated mifepristone (RU 42 848). tga.gov.au

Table 1: Overview of 22-Hydroxy Mifepristone Formation

| Formation Method | Description | Key Enzymes/Reagents | Primary Product |

|---|---|---|---|

| Biotransformation | Hepatic oxidative metabolism of Mifepristone. fda.govhpra.ie | Cytochrome P450 3A4 (CYP3A4). tga.gov.auhres.ca | 22-Hydroxy Mifepristone (RU 42698). fda.gov |

| Directed Chemical Hydroxylation (Related Example) | Selective oxidation of the steroid skeleton. researchgate.net | Selenium Dioxide (for 6-position hydroxylation). researchgate.net | 6α- and 6β-hydroxy-mifepristone. researchgate.net |

The structure of 22-Hydroxy Mifepristone contains reactive functional groups that can be used for chemical modification to generate novel analogs for research. The terminal alkyne group is particularly significant for such modifications. medchemexpress.com

One of the most powerful techniques for this purpose is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry." medchemexpress.com This reaction allows the alkyne group in 22-Hydroxy Mifepristone to be efficiently and specifically linked to molecules containing an azide (B81097) group. medchemexpress.com This enables the creation of a wide array of derivatives, such as probes for biochemical assays or conjugates for targeted studies.

Biotransformation Methodologies

Isotope-Labeled Derivatives of 22-Hydroxy Mifepristone

Isotopically labeled versions of 22-Hydroxy Mifepristone are invaluable tools in analytical chemistry and metabolic research.

A common deuterated analog is 22-Hydroxy Mifepristone-d6. medchemexpress.commedchemexpress.comsimsonpharma.com

Structure : The chemical name, (8S,11R,13S,14S,17S)-11-(4-(bis(methyl-d3)amino)phenyl)-17-hydroxy-17-(3-hydroxyprop-1-yn-1-yl)-13-methyl-1,2,6,7,8,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one, indicates that the six deuterium (B1214612) atoms replace the hydrogen atoms on the two methyl groups of the N,N-dimethylamino moiety. simsonpharma.com

Synthesis : The synthesis of such labeled compounds generally involves the use of deuterated starting materials or reagents during the synthetic process. nih.gov For 22-Hydroxy Mifepristone-d6, this would likely involve a multi-step synthesis of the parent Mifepristone molecule using a deuterated form of the 4-(dimethylamino)phenyl magnesium bromide reagent, followed by the biotransformation or a chemical hydroxylation step to yield the final labeled metabolite.

Stable isotope-labeled compounds like 22-Hydroxy Mifepristone-d6 have several critical research applications. medchemexpress.com

Mass Spectrometry Internal Standards : Deuterated compounds are widely used as internal standards in quantitative mass spectrometry. When a known amount of 22-Hydroxy Mifepristone-d6 is added to a biological sample, it co-elutes with the unlabeled endogenous compound but is distinguished by its higher mass. This allows for highly accurate quantification by correcting for any analyte loss during sample preparation and analysis, a technique known as isotope dilution mass spectrometry. researchgate.net

Metabolic Tracers : Labeled compounds can be used to trace the metabolic fate of a drug or metabolite in an organism. By introducing the labeled version, researchers can track its distribution, further metabolism, and excretion, providing crucial data for pharmacokinetic and pharmacodynamic studies.

Click Chemistry Reagents : As previously noted, the alkyne group within 22-Hydroxy Mifepristone makes it a valuable reagent for click chemistry. medchemexpress.com The deuterated version can also be used in this context, allowing for the creation of labeled probes or conjugates that can be tracked and quantified with high sensitivity using mass spectrometry.

Table 2: Properties and Applications of 22-Hydroxy Mifepristone-d6

| Compound | Molecular Formula | Key Feature | Research Applications |

|---|

| 22-Hydroxy Mifepristone-d6 | C₂₉H₂₉D₆NO₃. pharmaffiliates.com | Six deuterium atoms on the dimethylamino group. simsonpharma.com | Internal standard for quantitative mass spectrometry. Metabolic tracer for pharmacokinetic studies. Reagent for synthesizing labeled probes via click chemistry. medchemexpress.com |

Metabolism and Biotransformation Pathways of Mifepristone Yielding 22 Hydroxy Mifepristone

Enzymatic Hydroxylation of Mifepristone (B1683876)

The cytochrome P450 (CYP) superfamily of enzymes, particularly the CYP3A subfamily, plays a pivotal role in the metabolism of a vast array of drugs, including mifepristone. mdpi.com In vitro studies using human liver microsomes have definitively identified CYP3A4 as the principal enzyme responsible for both the N-demethylation and hydroxylation of mifepristone. tga.gov.aunih.govtandfonline.com The oxidation of mifepristone by recombinant CYP3A4 has been shown to produce a C-hydroxylated metabolite, which is 22-Hydroxy Mifepristone. nih.gov

Interestingly, while CYP3A4 effectively produces the hydroxylated metabolite, another isoform, CYP3A5, only yields demethylated products. nih.gov This suggests a selective mechanism within the active site of CYP3A4 that facilitates the hydroxylation at the 22nd position of the mifepristone molecule. nih.gov The interaction with CYP3A4 is so significant that substances known to inhibit or induce this enzyme can alter the plasma concentrations of mifepristone and its metabolites. fda.govtga.gov.aufrontiersin.org For instance, co-administration with the CYP3A4 inducer rifampicin (B610482) has been shown to dramatically decrease the AUC (Area Under the Curve) of 22-Hydroxy Mifepristone by 20-fold. hpra.ie Conversely, the CYP3A4 inhibitor itraconazole (B105839) increased the exposure to 22-Hydroxy Mifepristone by 5.1-fold. hpra.ie

In vitro studies utilizing hepatic S9 fractions from humans, rats, and monkeys have been instrumental in profiling the metabolites of mifepristone. tandfonline.com These studies have successfully identified and quantified several metabolites, including the hydroxylated form. tandfonline.com The use of advanced analytical techniques such as high-performance liquid chromatography-mass spectrometry (HPLC-MS/MS) has enabled the precise identification and quantification of 22-Hydroxy Mifepristone in various biological matrices. mdpi.comnih.govmdpi.comresearchgate.net In one in vitro study, the formation of hydroxymethyl mifepristone (M3) was noted as a minor pathway. tandfonline.com

Role of Cytochrome P450 Isoforms in 22-Hydroxylation (e.g., CYP3A4)

Metabolic Profiles in Preclinical Animal Models

Preclinical studies in various animal models have provided valuable insights into the in vivo formation and disposition of 22-Hydroxy Mifepristone.

Pharmacokinetic analyses in mice have successfully detected and quantified 22-Hydroxy Mifepristone in plasma. mdpi.comnih.gov Following intraperitoneal administration of mifepristone to Inhα/Tag transgenic mice, the levels of 22-Hydroxy Mifepristone and other metabolites were measured. mdpi.comnih.gov In one such study, the peak concentration of 22-Hydroxy Mifepristone was observed at 4 hours post-injection. nih.gov Specifically, after a 1 mg/kg dose, the peak serum concentration of 22-hydroxy MF was between 0.014–0.037 μM, and after a 10 mg/kg dose, it ranged from 0.084–0.28 μM. nih.gov

Peak Serum Concentrations of 22-Hydroxy Mifepristone in Inhα/Tag TG Mice

| Dose | Peak Concentration (µM) | Time to Peak |

|---|---|---|

| 1 mg/kg | 0.014–0.037 | 4 hours |

| 10 mg/kg | 0.084–0.28 | 4 hours |

Metabolic profiling studies have revealed both similarities and differences in mifepristone metabolism across various species, including rats, monkeys, and humans. tandfonline.comtga.gov.au The primary metabolic pathways, N-demethylation and 22-hydroxylation, are consistent across these species. fda.gov The major plasma metabolites found in humans, including the hydroxylated derivative RU 42698, have also been identified as major circulating metabolites in rats, dogs, and cynomolgus monkeys. tga.gov.au However, the extent of metabolism can vary, with rats appearing to metabolize mifepristone more extensively in vitro compared to monkeys and humans. tandfonline.com Despite these quantitative differences, the fundamental metabolic map leading to the formation of 22-Hydroxy Mifepristone appears to be conserved among the studied species.

Detection and Quantification of 22-Hydroxy Mifepristone in Animal Biological Fluids (e.g., mouse plasma)

Proposed Metabolic Pathways and Intermediates

The biotransformation of mifepristone is a stepwise process. The primary routes are N-demethylation of the dimethylaminophenyl side chain and hydroxylation of the terminal C-22 of the 17α-propynyl side chain. fda.govfda.govtga.gov.auhres.ca These initial oxidations, catalyzed predominantly by CYP3A4, lead to the formation of N-monodemethylated mifepristone, N,N-didemethylated mifepristone, and 22-Hydroxy Mifepristone. fda.govfda.govtga.gov.au Further metabolism can occur, leading to metabolites that are both demethylated and hydroxylated, such as N-desmethyl-hydroxy-mifepristone. mdpi.comresearchgate.net

A proposed metabolic pathway for mifepristone in humans suggests that the parent compound can be hydroxylated to form 22-Hydroxy Mifepristone. mdpi.comresearchgate.net This can then undergo further demethylation. Alternatively, mifepristone can first be demethylated to N-desmethyl-mifepristone, which can then be hydroxylated to form N-desmethyl-hydroxy-mifepristone. mdpi.comresearchgate.net

Key Metabolites of Mifepristone

| Compound Name | Alternative Name | Metabolic Transformation |

|---|---|---|

| Mifepristone | RU-486 | Parent Compound |

| 22-Hydroxy Mifepristone | RU 42698 | Hydroxylation |

| N-monodemethylated mifepristone | RU 42 633 | N-demethylation |

| N,N-didemethylated mifepristone | RU 42 848 | N-didemethylation |

| N-desmethyl-hydroxy-mifepristone | - | N-demethylation and Hydroxylation |

Molecular and Cellular Pharmacology of 22 Hydroxy Mifepristone

Steroid Receptor Binding Affinities

The interaction of 22-Hydroxy Mifepristone (B1683876) with steroid receptors is a key determinant of its biological activity. Its binding profile has been characterized for both progesterone (B1679170) and glucocorticoid receptors.

22-Hydroxy Mifepristone exhibits antiprogestational activities, indicating its function as an antagonist at the progesterone receptor (PR). medchemexpress.commedchemexpress.com This action is consistent with its parent compound, Mifepristone, which is a potent competitive antagonist of the PR. wikipedia.orgnih.govfda.gov By binding to the receptor, it blocks the effects of progesterone, a hormone crucial for the maintenance of pregnancy. fda.gov

The compound demonstrates significant interaction with the glucocorticoid receptor (GR). Research has established that the relative binding affinity of 22-Hydroxy Mifepristone to the human glucocorticoid receptor is 48%. medchemexpress.commedchemexpress.commedchemexpress.cn This potent antiglucocorticoidal activity signifies its ability to antagonize the actions of cortisol at the receptor level. medchemexpress.commedchemexpress.com For comparison, the parent compound Mifepristone has a binding affinity for the GR that is more than three times that of dexamethasone. wikipedia.orgoup.com

| Receptor | Interaction/Affinity | Source |

|---|---|---|

| Progesterone Receptor (PR) | Demonstrates antiprogestational activity | medchemexpress.commedchemexpress.com |

| Human Glucocorticoid Receptor (GR) | 48% Relative Binding Affinity | medchemexpress.commedchemexpress.commedchemexpress.cn |

Interactions with Progesterone Receptors

Receptor Modulation and Downstream Signaling in Preclinical Models

The binding of 22-Hydroxy Mifepristone to steroid receptors initiates a cascade of molecular events, modulating their activity and influencing downstream signaling pathways.

In preclinical models, 22-Hydroxy Mifepristone functions as an antagonist at both progesterone and glucocorticoid receptors. medchemexpress.commedchemexpress.com This antagonism is competitive, meaning the compound vies with endogenous hormones like progesterone and cortisol for the receptor's binding site. wikipedia.orgnih.gov By occupying the receptor without activating it in the same manner as the natural ligand, it effectively blocks hormonal signaling, leading to its observed antiprogestational and antiglucocorticoidal effects. fda.gov

While the parent compound Mifepristone has shown potential for agonistic (stimulatory) activity in certain cancer cells that lack the classical nuclear progesterone receptor and instead express membrane progesterone receptor component 1 (PGRMC1), this effect has not been observed with its 22-hydroxy metabolite. nih.govmdpi.com In studies on ovarian and Leydig cancer cell lines, Mifepristone was found to stimulate cell proliferation and migration through PGRMC1 signaling. nih.govresearchgate.net However, in these same preclinical models, 22-Hydroxy Mifepristone did not demonstrate a similar agonistic effect on cancer cell proliferation. nih.govmdpi.com

Antagonistic Activities at Steroid Receptors

Cellular Effects in In Vitro and Animal Research Models

The cellular consequences of 22-Hydroxy Mifepristone's receptor interactions have been investigated in various research models. In animal pharmacokinetic studies, it is a detected metabolite following the administration of Mifepristone. nih.govmdpi.com

The most notable finding from in vitro studies on specific cancer cell lines is its distinct lack of proliferative effect compared to its parent compound or other metabolites. In studies using KK-1 ovarian cancer cells and BLTK-1 Leydig tumor cells, 22-Hydroxy Mifepristone did not significantly affect cell proliferation. nih.govmdpi.comresearchgate.net This is in contrast to Mifepristone and its N-demethyl metabolite, which were shown to stimulate the proliferation of these cells at certain concentrations. nih.govmdpi.com

| Model System | Observed Effect | Source |

|---|---|---|

| KK-1 Ovarian Cancer Cells (In Vitro) | Did not affect cancer cell proliferation | nih.gov |

| BLTK-1 Leydig Tumor Cells (In Vitro) | Did not affect cancer cell proliferation | mdpi.comresearchgate.net |

| Inhα/Tag TG Mice (In Vivo) | Detected as a metabolite after Mifepristone administration | nih.govmdpi.com |

Modulation of Cell Proliferation (e.g., in Leydig Cell Tumor Cells, Ovarian Cancer Cell Lines)

Research into the direct effects of 22-Hydroxy Mifepristone on cancer cell proliferation has shown that, unlike its parent compound mifepristone, this specific metabolite does not appear to modulate cell growth in certain cancer cell lines.

In a study investigating the effects of mifepristone and its metabolites on Leydig cell tumor (LCT) progression, 22-Hydroxy Mifepristone was tested on the BLTK-1 Leydig tumor cell line. The results indicated that 22-Hydroxy Mifepristone did not affect the proliferation of these cells. mdpi.commdpi.com This was in contrast to low doses of mifepristone, which stimulated proliferation, and higher doses, which were inhibitory. mdpi.com Similarly, the N-demethyl metabolite was found to significantly stimulate cell proliferation, highlighting the differential activities of mifepristone's metabolic products. mdpi.commdpi.com

These findings were consistent with research on a murine granulosa ovarian tumor cell line, KK-1. In these cells, treatment with 22-Hydroxy Mifepristone did not result in any significant change in cell proliferation. mdpi.comnih.gov Again, this was different from the effects observed with the parent compound and the N-demethyl metabolite. nih.gov

The table below summarizes the observed effects of 22-Hydroxy Mifepristone on the proliferation of these cell lines based on published research.

| Cell Line | Cancer Type | Compound | Observed Effect on Proliferation |

| BLTK-1 | Leydig Cell Tumor | 22-Hydroxy Mifepristone | No significant effect mdpi.commdpi.com |

| KK-1 | Ovarian Granulosa Tumor | 22-Hydroxy Mifepristone | No significant effect mdpi.comnih.gov |

Influence on Other Cellular Processes (e.g., migration, gene expression, signal transduction) in Mechanistic Studies

While its effect on cell proliferation appears to be neutral in the models studied, 22-Hydroxy Mifepristone is recognized as an active metabolite with potential influence on other cellular functions, primarily through its interaction with steroid hormone receptors.

Signal Transduction

Mechanistic studies have identified 22-Hydroxy Mifepristone as a metabolite with both antiprogestational and antiglucocorticoidal activities. medchemexpress.com A key aspect of its signal transduction activity is its ability to bind to the human glucocorticoid receptor. It has been shown to possess a relative binding affinity of 48% for this receptor, indicating a significant potential to modulate glucocorticoid signaling pathways. medchemexpress.com The parent compound, mifepristone, is known to influence signaling pathways such as the TGF-β superfamily, but specific studies detailing the downstream effects of 22-Hydroxy Mifepristone binding to the glucocorticoid receptor are limited. nih.govresearchgate.net

Gene Expression and Cell Migration

Currently, there is a lack of specific research detailing the direct influence of isolated 22-Hydroxy Mifepristone on global gene expression patterns or on cellular migration processes. Studies that have investigated mifepristone's impact on the transcriptome and cell movement have primarily focused on the parent compound. nih.govresearchgate.net For instance, mifepristone has been shown to significantly stimulate ovarian cancer cell migration and alter the expression of genes related to the TGF-β signaling pathway. nih.govresearchgate.netnih.gov However, it has not been determined whether the 22-Hydroxy Mifepristone metabolite contributes to these specific effects.

Analytical Methodologies for 22 Hydroxy Mifepristone in Research

Advanced Chromatographic Separation Techniques

Chromatography is a fundamental step in the analytical workflow, designed to separate 22-Hydroxy Mifepristone (B1683876) from its parent compound, other metabolites, and endogenous components within a biological matrix. This separation is crucial for accurate quantification and identification.

High-Performance Liquid Chromatography (HPLC) has been a foundational technique for the analysis of Mifepristone and its metabolites from plasma samples. nih.govnih.gov Typically coupled with ultraviolet (UV) detection or, more commonly, with mass spectrometry (MS), HPLC methods can effectively determine concentrations of the parent drug and its key metabolites, including the mono-demethylated, di-demethylated, and the C-hydroxylated forms. nih.govresearchgate.net

In these methods, a C18 reversed-phase column is frequently employed for separation. nih.govmdpi.com The mobile phase often consists of a mixture of an aqueous buffer (like ammonium (B1175870) formate (B1220265) or triethylamine (B128534) adjusted to a specific pH) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govamazonaws.com Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, allows for the sequential separation of Mifepristone and its various metabolites based on their differing polarities. nih.gov For instance, one HPLC method successfully used an Agilent 1200 LC system with a C18 column for the pharmacokinetic analysis of Mifepristone and its metabolites, including 22-Hydroxy Mifepristone, in mouse plasma. nih.govmdpi.com

| Parameter | Description | Source |

|---|---|---|

| Instrument | Agilent 1200 LC system | nih.govmdpi.com |

| Column | C18 column | nih.govmdpi.com |

| Detection | Mass Spectrometry (MS/MS) | nih.govmdpi.comfrontiersin.org |

| Analytes | Mifepristone, N-demethyl Mifepristone, Di-demethyl Mifepristone, 22-Hydroxy Mifepristone | nih.govmdpi.com |

For improved speed and separation efficiency, Ultra-High Performance Liquid Chromatography (UHPLC) is increasingly utilized. nih.govmdpi.com UHPLC systems use columns with smaller particle sizes (typically under 2.6 μm), which provides higher resolution and sensitivity compared to traditional HPLC. nih.gov This enhanced resolution is particularly beneficial when separating structurally similar metabolites.

A validated UHPLC method for Mifepristone and its metabolites, including 22-Hydroxy Mifepristone, employed a Kinetex XB-C18 column (2.1 × 150 mm, 2.6 μm). nih.gov The separation was achieved using a gradient elution with a mobile phase consisting of 10 mM ammonium formate with 0.1% formic acid in water and 0.1% formic acid in acetonitrile. nih.gov This UHPLC system, coupled with mass spectrometry, allowed for the clear separation and quantification of five different compounds, with 22-Hydroxy Mifepristone having a distinct retention time of 6.39 minutes. mdpi.comresearchgate.net

| Parameter | Description | Source |

|---|---|---|

| Instrument | UHPLC Shimadzu Nexera X2 | nih.gov |

| Column | Kinetex XB-C18 (2.1 × 150 mm, 2.6 μm) | nih.gov |

| Mobile Phase A | 10 mM ammonium formate with 0.1% formic acid in water | nih.gov |

| Mobile Phase B | 0.1% formic acid in acetonitrile | nih.gov |

| Flow Rate | 0.4 mL/min | nih.gov |

| Retention Time (22-Hydroxy Mifepristone) | 6.39 min | mdpi.comresearchgate.net |

High-Performance Liquid Chromatography (HPLC) for Metabolite Profiling

Mass Spectrometry Detection and Quantification

Mass spectrometry (MS) is the preferred detection method for analyzing 22-Hydroxy Mifepristone due to its exceptional sensitivity and specificity. It allows for the unambiguous identification and precise quantification of the analyte, even at very low concentrations found in biological matrices.

Triple Quadrupole Mass Spectrometry (QqQ-MS/MS) is the gold standard for targeted quantitative analysis. nih.govmdpi.com This technique operates in Multiple Reaction Monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for the analyte of interest. nih.govmdpi.com For 22-Hydroxy Mifepristone, the precursor ion [M+H]⁺ has a mass-to-charge ratio (m/z) of 446. researchgate.net

In a typical UHPLC-QqQ-MS/MS method, detection is achieved using an electrospray ionization (ESI) source in positive mode. nih.gov The validation of such methods demonstrates excellent linearity, precision, and accuracy, with a lower limit of quantification (LLOQ) for 22-Hydroxy Mifepristone reported as low as 0.5 ng/mL in whole blood. nih.govnih.govmdpi.com The use of deuterated internal standards, such as 22-OH-mifepristone-d6, is crucial for ensuring the accuracy and reliability of the quantification by correcting for matrix effects and variations during sample preparation. mdpi.com

| Parameter | Description | Source |

|---|---|---|

| Instrument | Triple-quadrupole mass spectrometer (e.g., Shimadzu 8050, AB Sciex 4000 QTrap) | nih.govnih.govmdpi.com |

| Ionization Mode | Electrospray Ionization (ESI), Positive (+) | nih.gov |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | nih.govmdpi.comresearchgate.net |

| Precursor Ion (m/z) for 22-Hydroxy Mifepristone | 446 | researchgate.net |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | nih.govmdpi.com |

While QqQ-MS/MS is ideal for quantification, Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) is a powerful tool for the identification and structural elucidation of metabolites. frontiersin.orgresearchgate.net QTOF-MS provides high-resolution mass measurements, enabling the determination of the elemental composition of unknown compounds. researchgate.net

In research focused on identifying the full spectrum of Mifepristone metabolites, HPLC or UHPLC is coupled with QTOF-MS. frontiersin.orgresearchgate.netnih.gov The analysis of product ion scan spectra helps in proposing the structure of new metabolites. mdpi.com For example, by analyzing the precursor ion and its fragmentation patterns, researchers can confirm the presence of a hydroxyl group, as in 22-Hydroxy Mifepristone. researchgate.net This approach was used to analyze serum endogenous metabolites in rats following the administration of mifepristone, demonstrating the capability of UPLC-Q-TOF/MS to identify potential biomarkers and understand metabolic pathways. frontiersin.orgnih.gov

Triple Quadrupole Mass Spectrometry (QqQ-MS/MS) for Targeted Analysis

Sample Preparation and Extraction Protocols for Biological Matrices in Research Settings

Effective sample preparation is a critical prerequisite for reliable analysis of 22-Hydroxy Mifepristone in complex biological matrices like blood, plasma, or tissue homogenates. mdpi.comrsc.org The primary goal is to remove interfering substances, such as proteins and lipids, and to concentrate the analyte before injection into the LC-MS system.

Liquid-liquid extraction (LLE) is a commonly reported and effective method for extracting Mifepristone and its metabolites from whole blood. nih.govmdpi.com A typical protocol involves adding an internal standard and a buffer solution (e.g., ammonium carbonate at pH 9) to the blood sample. nih.govmdpi.com An organic solvent, such as tert-butyl-methyl ether, is then used to extract the analytes. nih.govmdpi.com After centrifugation, the organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for analysis. nih.govmdpi.com This process has shown high recovery rates, ranging from 96.3% to 114.7%. nih.govnih.govmdpi.com Another study utilized LLE with diethyl ether for plasma and tissue homogenates, which also resulted in reliable detection of the analytes. rsc.org

| Step | Description | Source |

|---|---|---|

| Sample Matrix | Human whole blood (200 µL) | nih.govmdpi.com |

| Internal Standard Addition | 20 μL of a solution containing deuterated analogues (e.g., 22-OH-mifepristone-d6) | nih.govmdpi.com |

| Buffering | Addition of 200 μL of 0.5 M ammonium carbonate solution (pH 9) | nih.govmdpi.com |

| Extraction | Liquid-liquid extraction with 2 mL of tert-butyl-methyl ether for 10 min | nih.govmdpi.com |

| Separation | Centrifugation at 1520× g for 10 min at 4 °C | mdpi.com |

| Evaporation | The organic phase is transferred and evaporated to dryness under a nitrogen stream at 40 °C | nih.govmdpi.com |

| Reconstitution | The residue is redissolved in the mobile phase for UHPLC-MS/MS analysis | nih.govmdpi.com |

Validation Parameters for Research-Grade Analytical Assays (e.g., selectivity, linearity, precision, accuracy, stability)

The validation of analytical methods is crucial to ensure that the data generated during research is reliable, accurate, and reproducible. For 22-Hydroxy Mifepristone, a major metabolite of Mifepristone, specific analytical assays have been developed and validated, particularly using advanced techniques like ultra-high-performance liquid chromatography coupled with a triple quadrupole mass spectrometry (UHPLC-QqQ-MS/MS). nih.govresearchgate.netnih.gov The validation of these methods is performed according to established guidelines to assess several key parameters. nih.gov

Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov For the analysis of 22-Hydroxy Mifepristone in biological matrices like whole blood, method selectivity was established by analyzing multiple different lots of the blank matrix (e.g., five or six different lots of blank blood). nih.govrsc.org These blank samples were checked for any endogenous interference peaks at the specific retention time of 22-Hydroxy Mifepristone and its internal standard. nih.gov In a validated UHPLC-QqQ-MS/MS method, no significant interferences were observed, confirming the high selectivity of the assay for 22-Hydroxy Mifepristone. nih.govrsc.org

Linearity demonstrates that the response of an analytical method is directly proportional to the concentration of the analyte. For 22-Hydroxy Mifepristone, linearity was assessed by analyzing samples across a specified concentration range. nih.gov In a study utilizing UHPLC-QqQ-MS/MS, the linear concentration range for 22-Hydroxy Mifepristone was established from 0.5 ng/mL to 500 ng/mL. nih.gov The coefficient of determination (R²) for the calibration curve was greater than 0.999, indicating a strong linear relationship between the instrument response and the concentration of the analyte. nih.govnih.gov

Table 1: Linearity Parameters for 22-Hydroxy Mifepristone Assay

| Parameter | Value | Source(s) |

|---|---|---|

| Linear Range | 0.5 - 500 ng/mL | nih.gov |

| Coefficient of Determination (R²) | > 0.999 | nih.govnih.gov |

| Limit of Quantification (LOQ) | 0.5 ng/mL | nih.govnih.gov |

Precision measures the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample, while accuracy refers to the closeness of the measured value to a known true value. Both are typically evaluated at intra-day (within a single day) and inter-day (over several days) levels.

For 22-Hydroxy Mifepristone, a validated UHPLC-QqQ-MS/MS method demonstrated high precision and accuracy. The intra- and inter-day precision and accuracy values, expressed as the relative standard deviation (RSD%) and relative error (RE%) respectively, did not exceed ±13.2%. nih.govnih.gov The recovery of the analyte during sample preparation is also a key measure of accuracy. For 22-Hydroxy Mifepristone, recovery values were reported to be within the range of 96.3% to 114.7%. nih.govnih.gov

Table 2: Precision and Accuracy Data for 22-Hydroxy Mifepristone (at 10 ng/mL concentration)

| Parameter | Intra-day | Inter-day | Source(s) |

|---|---|---|---|

| Precision (RSD%) | 1.8 | 10.9 | nih.gov |

| Accuracy (RE%) | 1.9 | 1.1 | nih.gov |

Stability studies are conducted to evaluate the integrity of an analyte in a given matrix under specific storage and processing conditions. For 22-Hydroxy Mifepristone, short-term stability has been assessed. nih.gov These studies showed that the compound is stable under the tested conditions. nih.gov The stability was evaluated by calculating the percentage bias, with observed values for 22-Hydroxy Mifepristone ranging from 1.85% to 5.17%. nih.gov

Table 3: Short-Term Stability of 22-Hydroxy Mifepristone

| Condition | Stability Metric | Result | Source(s) |

|---|

| Short-Term Storage | Percentage Bias | 1.85% - 5.17% | nih.gov |

Preclinical Research Models for 22 Hydroxy Mifepristone Studies

In Vitro Cellular Models

In vitro models provide a controlled environment to study the direct effects of compounds on specific cell types, minimizing the complex systemic variables present in whole organisms.

In a study involving a murine ovarian cancer cell line (KK-1), 22-Hydroxy Mifepristone (B1683876), unlike its parent compound, did not demonstrate a significant effect on cancer cell proliferation. nih.gov Similarly, research on the BLTK-1 Leydig cell tumor line showed that while mifepristone itself could stimulate proliferation, the 22-Hydroxy Mifepristone metabolite did not have the same effect. nih.govresearchgate.net

| Cell Line | Cancer Type | Compound | Research Finding |

| KK-1 | Murine Ovarian Cancer | 22-Hydroxy Mifepristone | Did not significantly affect cell proliferation. nih.gov |

| BLTK-1 | Murine Leydig Cell Tumor | 22-Hydroxy Mifepristone | Did not significantly affect cell proliferation. nih.govresearchgate.net |

This interactive table summarizes the reported effects of 22-Hydroxy Mifepristone on specific cancer cell lines in preclinical studies.

Primary cell cultures, particularly hepatocytes, are fundamental for metabolic research. Hepatocytes are the liver's main functional cells and are responsible for the majority of drug metabolism in the body. mdpi.com These cells are considered a benchmark model because they maintain liver-specific functions in culture, including the expression of crucial enzyme families like cytochrome P450 (CYP450). mdpi.commdpi.com

The formation of 22-Hydroxy Mifepristone from its parent compound, Mifepristone, is a metabolic process. In vitro studies utilizing human liver microsomes have identified that the metabolism of mifepristone occurs primarily through N-demethylation and terminal hydroxylation of its 17-propynyl chain. fda.gov Specifically, the enzyme CYP3A4 has been identified as being primarily responsible for this metabolism, which leads to the creation of metabolites including 22-Hydroxy Mifepristone (also known as RU 42698). fda.gov Therefore, primary hepatocyte cultures serve as a critical in vitro model for studying the generation of this compound.

Cancer Cell Lines (e.g., Ovarian, Leydig Cell, Breast Cancer Cell Lines)

In Vivo Animal Models

In vivo models are essential for understanding how a compound and its metabolites behave within a complex living system, providing insights into pharmacokinetics, distribution, and systemic effects.

Transgenic animal models are engineered to develop specific conditions that mimic human diseases, providing a valuable platform for research. For Leydig cell tumor investigations, the inhibin-α promoter-driven SV40 T-antigen (Inhα/Tag) transgenic mouse model has been utilized. researchgate.netnih.gov

In pharmacokinetic studies using Inhα/Tag TG mice, researchers analyzed the serum levels of mifepristone and its metabolites after administration of the parent compound. nih.gov These investigations revealed that mifepristone is metabolized in a dose-dependent way through hydroxylation and demethylation. nih.gov Following injection of mifepristone, 22-Hydroxy Mifepristone was detected and quantified in the serum, confirming its formation in vivo. nih.gov

| Animal Model | Parent Compound Dose | Peak Serum Concentration of 22-Hydroxy Mifepristone | Time to Peak Concentration |

| Inhα/Tag TG Mice | 1 mg/kg | 0.014–0.037 µM | 4 hours |

| Inhα/Tag TG Mice | 10 mg/kg | 0.084–0.28 µM | 4 hours |

This interactive table presents pharmacokinetic data for 22-Hydroxy Mifepristone observed in Inhα/Tag transgenic mice following a single injection of the parent compound, Mifepristone. nih.gov

Rat models, including Wistar and Zucker strains, are widely used in pharmacology for pharmacokinetic and metabolic studies. nih.gov Research in rats has been conducted to understand the hepatic metabolism and tissue distribution of mifepristone and its metabolites. nih.gov These studies confirmed that hydroxylated metabolites of mifepristone are produced and subsequently excreted by the rat liver, establishing the rat as a relevant model for studying the metabolic pathway that produces 22-Hydroxy Mifepristone. nih.gov

Future Research Directions and Unexplored Avenues

Comprehensive Elucidation of 22-Hydroxylation Regulation and Enzyme Kinetics

Mifepristone (B1683876) undergoes extensive metabolism, primarily through N-demethylation and hydroxylation of its 17-propynyl chain. nih.govfda.gov The initial metabolic processes are catalyzed predominantly by the cytochrome P450 enzyme CYP3A4. nih.govfda.gov Research indicates that mifepristone itself can act as a mechanism-based, or irreversible, inhibitor of CYP3A4. tga.gov.au

A crucial area for future research is the detailed kinetic analysis of the specific 22-hydroxylation reaction. While the general involvement of CYP3A4 is established, the precise enzyme kinetics (K_m, V_max) for the formation of 22-Hydroxy Mifepristone are not well-defined. Further studies should aim to:

Identify if other CYP isozymes contribute to this specific metabolic step.

Investigate the regulatory mechanisms governing the expression and activity of the enzymes responsible for 22-hydroxylation.

Determine how genetic polymorphisms in CYP3A4 and other relevant enzymes affect the rate of formation of 22-Hydroxy Mifepristone, which could explain inter-individual variability in response.

Advanced Structure-Activity Relationship (SAR) Studies of 22-Hydroxy Mifepristone and its Analogues

Studies on mifepristone have shown that its metabolites, including the hydroxylated form, retain considerable affinity for both human progesterone (B1679170) and glucocorticoid receptors. nih.govtga.gov.au The relative binding affinity of 22-Hydroxy Mifepristone to the human glucocorticoid receptor has been reported to be 48%. medchemexpress.com SAR studies on mifepristone derivatives have been conducted to create analogues with altered activity profiles, such as separating anti-viral effects from hormonal antagonism. researchgate.netresearchgate.net

Future research should focus specifically on advanced SAR studies originating from the 22-Hydroxy Mifepristone scaffold. By synthesizing a library of analogues with modifications at various positions, researchers could:

Map the structural determinants of its affinity and activity at progesterone and glucocorticoid receptors.

Explore how modifications to the hydroxylated propynyl (B12738560) chain influence receptor binding and functional outcomes (antagonism vs. agonism).

Design novel compounds with enhanced selectivity for specific receptors or with unique activity profiles, potentially leading to new therapeutic agents with fewer off-target effects. researchgate.net

Investigation of Potential Novel Receptor Targets or Off-Target Interactions

While 22-Hydroxy Mifepristone is known to interact with progesterone and glucocorticoid receptors, emerging evidence suggests that mifepristone and its metabolites may have other cellular targets. nih.govmedchemexpress.com Studies have revealed that mifepristone can act as an agonist at the membrane progesterone receptor component 1 (PGRMC1), a finding that challenges its traditional classification as a pure antagonist and may explain some paradoxical proliferative effects in certain cancer models. mdpi.comnih.gov Furthermore, mifepristone has been identified as an inhibitor of the nuclear import of the HIV-1 integrase protein, indicating a potential anti-viral mechanism completely distinct from its endocrine functions. nih.gov

Future investigations should systematically screen 22-Hydroxy Mifepristone for interactions with these and other novel targets. Key research questions include:

Does 22-Hydroxy Mifepristone also bind to and signal through PGRMC1, and if so, with what potency and functional effect?

Does it share the ability of its parent compound to inhibit viral protein nuclear import or possess other unforeseen anti-viral properties? researchgate.net

Table 1: Known Receptor and Protein Interactions for Mifepristone and its Hydroxylated Metabolite

| Compound | Target | Reported Activity | Reference(s) |

| Mifepristone | Progesterone Receptor (Nuclear) | Antagonist / Partial Agonist | nih.govnih.gov |

| Glucocorticoid Receptor | Antagonist | nih.govnih.gov | |

| Progesterone Receptor Membrane Component 1 (PGRMC1) | Agonist | mdpi.comnih.gov | |

| HIV-1 Integrase / Importin α/β | Inhibitor of Nuclear Import | nih.gov | |

| 22-Hydroxy Mifepristone | Progesterone Receptor (Nuclear) | Antagonist | nih.govtga.gov.au |

| Glucocorticoid Receptor | Antagonist (48% relative binding affinity) | medchemexpress.com | |

| Progesterone Receptor Membrane Component 1 (PGRMC1) | Activity to be determined | ||

| Other Viral/Cellular Proteins | Activity to be determined |

Development of High-Throughput Screening (HTS) Assays for Metabolite Activity

The discovery of mifepristone's effect on HIV-1 integrase nuclear import was enabled by a high-throughput screening (HTS) assay based on amplified luminescent proximity (AlphaScreen®) technology. nih.gov Such platforms are essential for efficiently screening large compound libraries to identify novel biological activities. nih.govtechnologynetworks.com The development of autobioluminescent reporter cell lines and single-molecule tracking platforms further expands the toolkit for large-scale screening. tandfonline.comelifesciences.org

A critical future direction is the development and implementation of HTS assays specifically designed to probe the activity of 22-Hydroxy Mifepristone. These could include:

Cell-based reporter assays for a wide panel of nuclear and membrane receptors.

Phenotypic screens to identify effects on complex cellular processes like cell migration, apoptosis, or mitochondrial function. technologynetworks.com

Target-based screens against specific enzymes or protein-protein interactions to uncover entirely new mechanisms of action.

Computational and In Silico Modeling of 22-Hydroxy Mifepristone-Receptor Interactions

Computational methods are powerful tools for understanding drug-receptor interactions. Molecular docking and modeling studies have been used to analyze how mifepristone and its analogues bind to the progesterone receptor's ligand-binding domain, providing insight into the structural basis for their agonistic or antagonistic properties. researchgate.netresearchgate.net These in silico approaches can predict binding modes, identify key interacting residues, and guide the rational design of new derivatives. biorxiv.org

Future computational work should be applied to 22-Hydroxy Mifepristone to:

Perform detailed docking simulations of the metabolite into the crystal structures of the progesterone and glucocorticoid receptors.

Use molecular dynamics simulations to understand how the 22-hydroxy group affects the conformational stability of the receptor-ligand complex and its interaction with co-regulator proteins.

Build predictive quantitative structure-activity relationship (QSAR) models based on a library of virtual analogues to guide synthetic efforts. researchgate.net

Mechanistic Studies in Additional Experimental Disease Models (e.g., beyond reproductive or endocrine systems, focusing on cellular pathways)

Recent research has begun to explore the effects of mifepristone in disease models outside of traditional reproductive and endocrine systems. For instance, studies using transgenic mouse models of Leydig cell tumors and ovarian cancer have shown that mifepristone can paradoxically promote tumor progression, an effect potentially mediated by the membrane receptor PGRMC1 and activation of the TGFβ signaling pathway. mdpi.comnih.gov This highlights that the compound's actions can be highly context-dependent and are not solely reliant on its classic nuclear receptor antagonism. nih.gov Additionally, research into its anti-viral properties against VEEV and HIV points to entirely non-endocrine applications. researchgate.netnih.gov

Future research should extend these investigations to 22-Hydroxy Mifepristone, exploring its mechanistic effects in a variety of disease models, with a focus on elucidating the underlying cellular pathways. Promising areas include:

Oncology: Investigating its effects in various cancer cell lines and animal models that are not traditionally considered hormone-dependent, to see if it modulates key cancer pathways like proliferation, angiogenesis, or metastasis.

Virology: Screening for activity against a broader range of viruses, particularly those where nuclear import of viral proteins is a critical step.

Immunology/Inflammation: Given its interaction with the glucocorticoid receptor, exploring its potential to modulate inflammatory responses in models of autoimmune or inflammatory diseases.

Table 2: Summary of Mifepristone Mechanistic Studies in Non-Endocrine Models

| Disease Model | Key Finding | Implied Pathway/Target | Reference(s) |

| Leydig Cell & Ovarian Cancer | Promotes tumor cell proliferation and invasiveness. | Progesterone Receptor Membrane Component 1 (PGRMC1); TGFβ1 Superfamily Signaling | mdpi.comnih.gov |

| HIV-1 Infection | Inhibits nuclear import of viral integrase. | Importin α/β nuclear transport machinery | nih.gov |

| Venezuelan Equine Encephalitis Virus (VEEV) Infection | Inhibits viral replication. | Unspecified, but distinct from PR antagonism | researchgate.net |

Q & A

Q. What are the primary molecular mechanisms by which 22-Hydroxy Mifepristone influences aging in model organisms?

Methodological insights:

- Investigate juvenile hormone (JH) signaling pathways using Drosophila melanogaster models. Mifepristone counteracts JH signaling, which is linked to lifespan extension in mated female flies .

- Perform lipidomics analysis to assess changes in triglycerides and fatty acids. Evidence suggests reduced midgut lipid uptake/metabolism as a mechanism, supported by Dhr96 mutation studies in flies .

- Combine genetic (e.g., RNAi knockdown) and pharmacological interventions to validate targets.

Q. How is 22-Hydroxy Mifepristone quantified in pharmacokinetic studies, and what are its metabolic interactions?

Methodological insights:

- Use HPLC triple quadrupole mass spectrometry (HPLC-MS/MS) for sensitive detection in plasma. This method achieves high specificity for mifepristone and its metabolites, including 22-Hydroxy Mifepristone .

- Assess drug-drug interactions via CYP3A4 induction studies. Rifampicin co-administration reduces 22-Hydroxy Mifepristone AUC by 20-fold, necessitating dose adjustments in clinical protocols .

Q. What experimental models are most suitable for studying 22-Hydroxy Mifepristone’s effects on longevity?

Methodological insights:

- Utilize Drosophila melanogaster for genetic manipulation and lifespan assays. Protocols include standardized mating conditions and hormone supplementation to isolate JH pathway effects .

- Validate findings in C. elegans or murine models to assess cross-species relevance. Repurposing mifepristone for anti-aging trials requires multi-model validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in clinical trial data regarding 22-Hydroxy Mifepristone’s neurocognitive outcomes?

Methodological insights:

- Conduct meta-analyses of bipolar disorder trials, focusing on time-dependent efficacy (e.g., improved spatial working memory at 7 weeks vs. no effect at 3 weeks). Standardize assessment timelines and cognitive batteries .

- Address methodological variability (e.g., dosing, patient stratification) through adaptive trial designs. Include lipid profiling to identify metabolic responders .

Q. What strategies mitigate confounding factors in translational studies of 22-Hydroxy Mifepristone for aging or metabolic disorders?

Methodological insights:

- Control for CYP3A4 inducer/inhibitor co-exposures using pharmacokinetic modeling. For example, rifampicin’s 20-fold reduction in metabolite AUC necessitates exclusion criteria or pharmacokinetic monitoring .

- Employ dual-omics approaches (transcriptomics + metabolomics) in human cohorts to disentangle hormone-dependent and lipid-mediated effects .

Q. How can in vivo mitophagy assays clarify 22-Hydroxy Mifepristone’s role in mitochondrial health and aging?

Methodological insights:

- Use transgenic Drosophila models with mitophagy reporters (e.g., mt-Keima) to quantify mitochondrial turnover. Tower et al. (2024) linked mifepristone to enhanced mitophagy, a potential anti-aging mechanism .

- Correlate mitophagy markers (e.g., PINK1/Parkin levels) with lifespan and lipidomic data to establish causality .

Q. What are the challenges in repurposing 22-Hydroxy Mifepristone for non-obstetric indications, such as metabolic syndrome?

Methodological insights:

- Address interspecies pharmacokinetic differences using physiologically based pharmacokinetic (PBPK) modeling. Rodent-to-human extrapolation requires adjusting for metabolite clearance rates .

- Design randomized trials with stratified populations (e.g., glucocorticoid receptor polymorphism carriers) to identify responsive subgroups .

Methodological Best Practices

Q. How should researchers report experimental data on 22-Hydroxy Mifepristone metabolites to ensure reproducibility?

Methodological insights:

- Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for compound characterization:

Q. What frameworks optimize the design of hypothesis-driven studies on 22-Hydroxy Mifepristone?

Methodological insights:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.